7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid typically involves the bromination of 9-oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products
Substitution: Amino or thio derivatives of the xanthene compound.
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Esterification: Ester derivatives of the xanthene compound.
Scientific Research Applications
7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the bromine atom at the 7th position.
7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains a methoxy group instead of a bromine atom.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Contains a sulfur atom in place of an oxygen atom in the xanthene core.
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromo-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical reactivity and potential biological activities compared to its analogs. This structural modification can influence the compound’s electronic properties, making it a valuable scaffold for further chemical modifications and biological investigations .
Properties
CAS No. |
88086-75-3 |
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Molecular Formula |
C14H7BrO4 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
7-bromo-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C14H7BrO4/c15-8-2-4-12-10(6-8)13(16)9-5-7(14(17)18)1-3-11(9)19-12/h1-6H,(H,17,18) |
InChI Key |
NNQLQGPSLAATKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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